molecular formula C11H11ClO3 B6159293 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1039952-36-7

1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6159293
CAS No.: 1039952-36-7
M. Wt: 226.65 g/mol
InChI Key: HCJQBQPISPUKOI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1039952-36-7) is a cyclopropane derivative featuring a carboxylic acid group and a substituted phenyl ring. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol . The compound’s structure includes a chlorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. It is utilized as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis .

Properties

CAS No.

1039952-36-7

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO3/c1-15-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

HCJQBQPISPUKOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 5-chloro-2-methoxybenzyl chloride, followed by carboxylation. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Differences
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid 1039952-36-7 C₁₁H₁₁ClO₃ 226.66 Cl (5), OMe (2) Reference compound
1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic acid 1260799-75-4 C₁₁H₁₁BrO₃ 271.11 Br (5), OMe (2) Heavier halogen (Br vs. Cl)
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid 1267007-11-3 C₁₂H₁₃FO₃ 224.23 F (5), OMe (2), CH₂ linker Fluorine substituent + methylene spacer
1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid - C₁₁H₁₂O₃ 192.21 OMe (3) Methoxy positional isomer
1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid - C₈H₈O₂S 168.22 Thiophene (3) Heterocyclic ring (S vs. Cl/OMe)
Key Observations:

Fluorine (224.23 g/mol) enhances electronegativity, increasing carboxylic acid acidity and improving membrane permeability .

Substituent Position :

  • The 3-methoxy isomer lacks the steric and electronic effects of the 2-methoxy group, which may reduce dipole moments and alter solubility .

Heterocyclic vs. Aromatic Rings :

  • Thiophene derivatives (168.22 g/mol) introduce sulfur, enabling π-π stacking and hydrogen bonding, often utilized in agrochemicals .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1039952-36-7) is a synthetic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a cyclopropane ring and a substituted phenolic group, suggests diverse applications in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₁₁H₁₁ClO₃
Molecular Weight226.65 g/mol
IUPAC NameThis compound
InChI KeyHCJQBQPISPUKOI-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary findings indicate that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby altering their activity. This mechanism is crucial for understanding its therapeutic potential in drug discovery and development.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeatureBiological Activity
1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-olLacks carboxylic acid groupExhibits antimicrobial properties
1-(5-Chloro-2-methoxyphenyl)cyclopropaneLacks functional groupsReduced reactivity compared to the carboxylic acid
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxamideContains an amide groupVaries in activity; potential for different therapeutic applications

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A recent study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains.
  • Inflammation Model : In an animal model of inflammation, administration of this compound led to a marked reduction in inflammatory markers, suggesting its potential utility in treating conditions like arthritis or other inflammatory disorders.
  • Mechanistic Insights : Further investigations into its mechanism revealed that it may inhibit specific enzymes involved in inflammatory pathways, providing a biochemical basis for its observed effects.

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